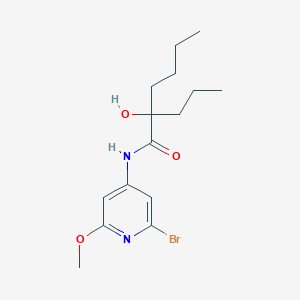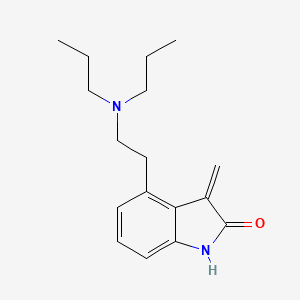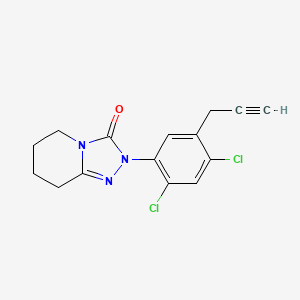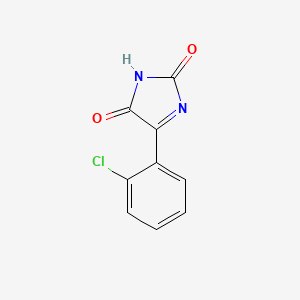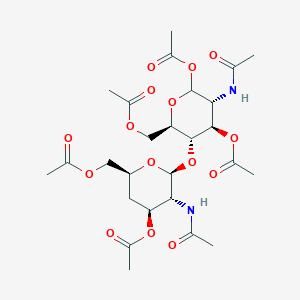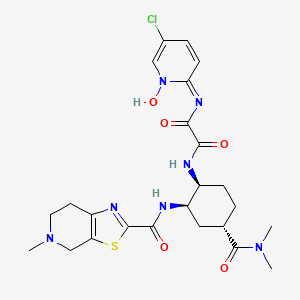
4(S)-Edoxaban Pyridine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(S)-Edoxaban Pyridine N-Oxide: is a derivative of Edoxaban, an oral anticoagulant that inhibits factor Xa The addition of the pyridine N-oxide moiety enhances its chemical properties, making it a subject of interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(S)-Edoxaban Pyridine N-Oxide typically involves the oxidation of the pyridine ring in Edoxaban. Common oxidizing agents used include peracids such as peracetic acid and perbenzoic acid . The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the pyridine ring without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing pyridine N-oxides .
化学反应分析
Types of Reactions: 4(S)-Edoxaban Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized using strong oxidizing agents.
Reduction: It can be reduced back to its parent pyridine form under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Peracids like peracetic acid and perbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine compounds.
Substitution: Substituted pyridine N-oxide derivatives.
科学研究应用
Chemistry: 4(S)-Edoxaban Pyridine N-Oxide is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique electronic properties make it a valuable intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s anticoagulant properties are of significant interest in medicinal chemistry. Researchers are exploring its potential as a therapeutic agent for preventing and treating thromboembolic disorders .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of 4(S)-Edoxaban Pyridine N-Oxide involves its interaction with factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The pyridine N-oxide moiety enhances the compound’s binding affinity and specificity towards factor Xa .
相似化合物的比较
Pyridine N-Oxide: A simpler analog with similar electronic properties but lacking the anticoagulant activity of 4(S)-Edoxaban Pyridine N-Oxide.
Nicotinic Acid N-Oxide: Used as a precursor in the synthesis of various pharmaceuticals.
2,3,5-Trimethylpyridine N-Oxide: A precursor to the drug omeprazole.
Uniqueness: this compound stands out due to its dual functionality as an anticoagulant and a versatile chemical reagent. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both medicinal chemistry and industrial applications .
属性
分子式 |
C24H30ClN7O5S |
|---|---|
分子量 |
564.1 g/mol |
IUPAC 名称 |
N'-(5-chloro-1-hydroxypyridin-2-ylidene)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
InChI |
InChI=1S/C24H30ClN7O5S/c1-30(2)24(36)13-4-6-15(26-20(33)21(34)29-19-7-5-14(25)11-32(19)37)17(10-13)27-22(35)23-28-16-8-9-31(3)12-18(16)38-23/h5,7,11,13,15,17,37H,4,6,8-10,12H2,1-3H3,(H,26,33)(H,27,35)/t13-,15-,17+/m0/s1 |
InChI 键 |
KLUIGRKENSYXRW-JLJPHGGASA-N |
手性 SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
规范 SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


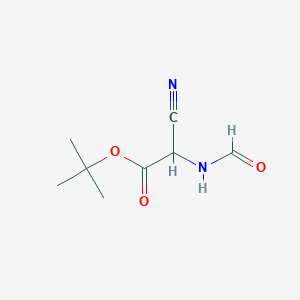
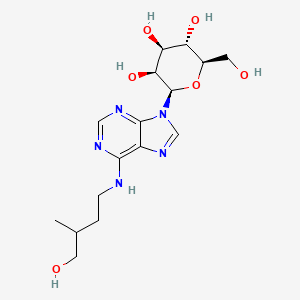
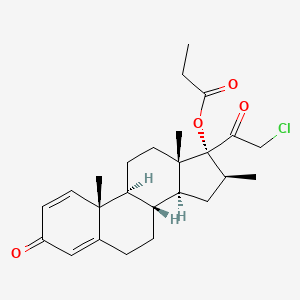
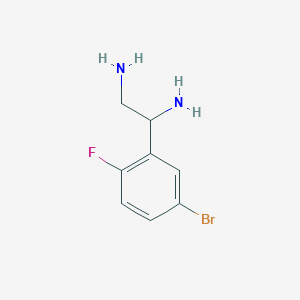
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
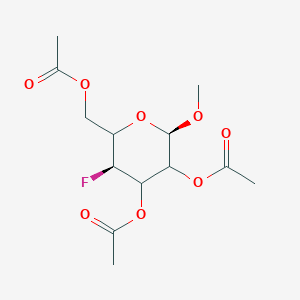
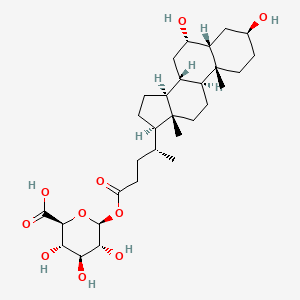
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
